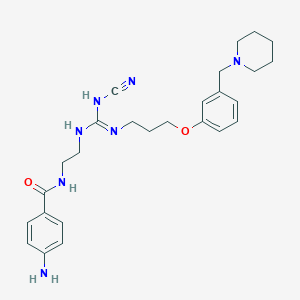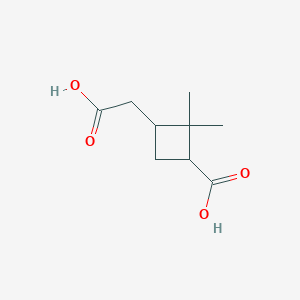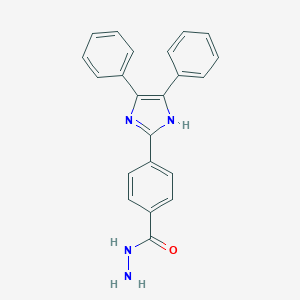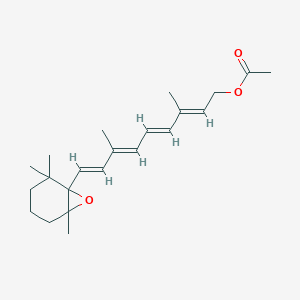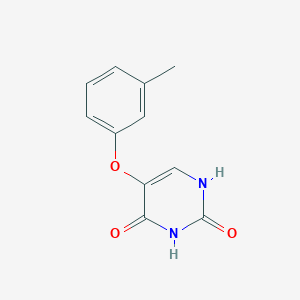
5-m-Tolyloxyuracil
Descripción general
Descripción
5-m-Tolyloxyuracil is a chemical compound that has been mentioned in patents as an anti-ulcer agent . It is available in substantially pure form and also in unit dosage form in a pharmaceutically acceptable diluent .
Synthesis Analysis
The synthesis of 5-m-Tolyloxyuracil involves treating 5-(m-tolyloxy)-2-thiouracil with an alpha halo acetic acid and hydrolyzing the product . Another method involves treating 3-MeC6H4OH with BrCH2CO2Et, formylating 3-MeC6H4OCH2CO2Et, treating Et α-formyl-m-tolyloxyacetate Na salt with thiourea, and oxidizing the resulting thiouracil .Chemical Reactions Analysis
The chemical reactions involving 5-m-Tolyloxyuracil are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
Specific physical and chemical properties of 5-m-Tolyloxyuracil are not provided in the available resources .Aplicaciones Científicas De Investigación
1. DNA Damage and Repair Mechanisms
5-Hydroxymethyluracil (HmUra), a derivative closely related to 5-m-Tolyloxyuracil, is significant in studying DNA damage and repair mechanisms. HmUra is formed in DNA due to oxidative attacks on thymine and is removed by specific DNA glycosylase activities. This process is critical for maintaining methylated sites in DNA, particularly in higher organisms, and has implications in understanding gene expression regulation and the impact of oxidative stress on DNA integrity (Boorstein, Chiu, & Teebor, 1989).
2. Understanding Mutagenesis
Research on the substitution of 5-Hydroxymethyluracil for thymine in replicating DNA helps in understanding mutagenesis. Studies involving HmUra have indicated that its incorporation into DNA does not lead to a significant increase in mutagenic effects, which aids in understanding the mechanisms behind DNA stability and mutation (Levy & Teebor, 1991).
3. Insights into Biochemical Pathways
The purification and characterization of HmUra-DNA glycosylase from calf thymus provide insights into biochemical pathways involved in DNA repair and the maintenance of DNA integrity. This research is crucial for understanding the molecular mechanisms that underpin cellular responses to DNA damage (Cannon-Carlson, Gokhale, & Teebor, 1989).
4. Exploring Oxidative DNA Damage
Studies on the formation of HmUra from thymine in DNA due to ionizing radiation or reactive oxygen species provide insights into oxidative DNA damage. Understanding the mutagenicity and repair of HmUra residues in DNA can help in assessing the impact of oxidative stress on genetic material (Boorstein & Teebor, 1988).
5. Development of Drug Delivery Systems
Research on 5-Fluorouracil, a compound related to 5-m-Tolyloxyuracil, has led to the development of drug delivery systems and strategies to increase its anticancer activity. This research is crucial in the field of chemotherapy and in understanding mechanisms of drug resistance (Longley, Harkin, & Johnston, 2003).
6. Biomarkers for Oxidative DNA Damage
The measurement of urinary excretion of 5-Hydroxymethyluracil in humans, correlated with factors like cigarette smoking and oxidative DNA damage, offers potential biomarkers for assessing DNA damage in vivo. This research is valuable in epidemiological studies and understanding the environmental impact on genetic material (Chen, Wu, & Huang, 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methylphenoxy)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFQBWAGNWURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-m-Tolyloxyuracil | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

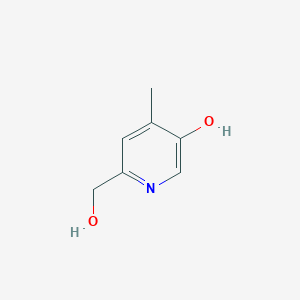
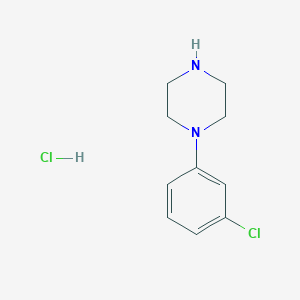
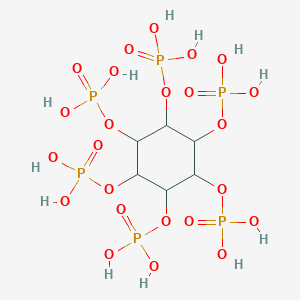
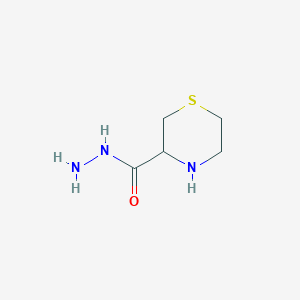
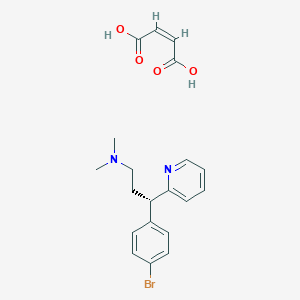
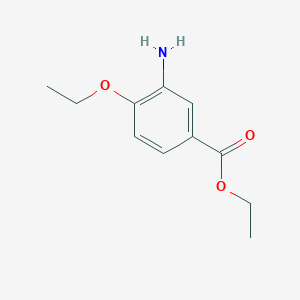
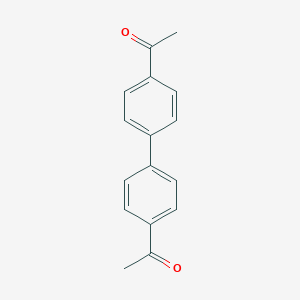
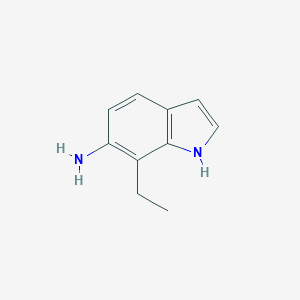
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
